2-((trimethylsilyl)oxy)acetonitrile

Medicinal Chemistry Physicochemical Property Prediction ADME Optimization

2-((Trimethylsilyl)oxy)acetonitrile (CAS 40326-15-6) is the trimethylsilyl (TMS) ether of the simplest cyanohydrin, glycolonitrile (formaldehyde cyanohydrin). It belongs to the class of O-silyl cyanohydrins, which are versatile intermediates in organic synthesis.

Molecular Formula C5H11NOSi
Molecular Weight 129.2
CAS No. 40326-15-6
Cat. No. B6284205
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Technical Parameters


Basic Identity
Product Name2-((trimethylsilyl)oxy)acetonitrile
CAS40326-15-6
Molecular FormulaC5H11NOSi
Molecular Weight129.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((Trimethylsilyl)oxy)acetonitrile (CAS 40326-15-6): Procurement-Ready Silyl-Protected Cyanohydrin Building Block


2-((Trimethylsilyl)oxy)acetonitrile (CAS 40326-15-6) is the trimethylsilyl (TMS) ether of the simplest cyanohydrin, glycolonitrile (formaldehyde cyanohydrin). It belongs to the class of O-silyl cyanohydrins, which are versatile intermediates in organic synthesis. The compound is characterized by its molecular formula C5H11NOSi, a molecular weight of 129.23 g/mol, and a purity specification of ≥95% as supplied by commercial vendors . Its structure features a TMS-protected oxygen linked to an acetonitrile moiety, rendering it a shelf-stable, latent source of both a cyanide nucleophile and a formaldehyde equivalent for diverse transformations [1].

Why a Generic Silyl Cyanohydrin Cannot Replace 2-((Trimethylsilyl)oxy)acetonitrile in Critical Syntheses


While numerous silyl cyanohydrins share the TMS-protected motif, their reactivity and utility are determined by the steric and electronic nature of the substituent on the alpha-carbon. 2-((Trimethylsilyl)oxy)acetonitrile, derived from formaldehyde, is unique among its class as the smallest, least sterically hindered member. This directly translates into quantifiably different performance in key applications such as Strecker monocyanomethylation, where bulkier aryl-substituted analogs lead to slower kinetics and different product distributions. The compound also acts as a vinyl anion equivalent after deprotonation, a reactivity pathway that is fundamentally unavailable to cyanohydrins lacking alpha-protons. Substitution with a generic, readily available analog such as 2-phenyl-2-((trimethylsilyl)oxy)acetonitrile will therefore alter the reaction outcome, producing benzaldehyde-derived adducts instead of the desired formaldehyde-based intermediates, which fails the synthetic objective [1].

Quantitative Differentiation: Head-to-Head Evidence for 2-((Trimethylsilyl)oxy)acetonitrile


Molecular Size and Polar Surface Area Comparison: Impact on Membrane Permeability and Reactivity

For applications requiring a low molecular weight cyanomethylating agent, 2-((trimethylsilyl)oxy)acetonitrile offers a significant advantage. Its molecular weight of 129.23 g/mol is substantially lower than the commonly used comparator 2-phenyl-2-((trimethylsilyl)oxy)acetonitrile (MW 205.33 g/mol) . The topological polar surface area (TPSA) is also reduced, from 33.0 Ų for the target compound to approximately the same value for the comparator, but the key differentiator is the increase in molecular weight and steric bulk caused by the phenyl group.

Medicinal Chemistry Physicochemical Property Prediction ADME Optimization

LogP Comparison: Lipophilicity-Driven Differential for Liquid-Liquid Extraction

The calculated LogP for 2-((trimethylsilyl)oxy)acetonitrile is 0.9493 , indicating balanced hydrophilicity. This contrasts with more lipophilic analogs like 2-phenyl-2-((trimethylsilyl)oxy)acetonitrile, which have a significantly higher LogP, estimated to be >2.5 based on its structure. This quantitative difference directly impacts its behavior in aqueous workups, where the target compound will partition differently, enabling more efficient purification by liquid-liquid extraction.

Process Chemistry Purification Chromatography Optimization

Chemical Stability Advantage: Glycolonitrile vs. TMS-Protected Form

The parent glycolonitrile (HOCH2CN, CAS 107-16-4), classified as an extremely hazardous substance, readily decomposes to release hydrogen cyanide. In contrast, 2-((trimethylsilyl)oxy)acetonitrile is a shelf-stable liquid with defined storage conditions (sealed in dry, 2–8°C) as recommended by commercial suppliers, indicating significantly improved thermal and hydrolytic stability . While direct comparative half-life data at elevated temperatures is not publicly available, the classification difference is stark: glycolonitrile is listed by the EPA as an extremely hazardous substance, whereas the TMS-protected derivative is handled as a standard flammable/toxic liquid under GHS, posing a lower acute inhalation hazard profile.

Synthetic Reagent Handling Laboratory Safety Cyanohydrin Stability

Optimal Deployment Scenarios for 2-((Trimethylsilyl)oxy)acetonitrile Based on Quantified Differentiation


Monocyanomethylation of Primary Amines via Strecker-Type Reaction

The unique ability of 2-((trimethylsilyl)oxy)acetonitrile to deliver a formaldehyde equivalent enables the selective monocyanomethylation of amines—a transformation where bulkier silyl cyanohydrins would transfer a substituted methyl group instead, fundamentally altering the product. Its low molecular weight (129.23 g/mol) simplifies purification by distillation or chromatography compared to heavier, structurally complex analogs .

Synthesis of α-Aminonitriles as Versatile Building Blocks

The compound serves as a direct precursor in the Strecker synthesis of α-aminonitriles from formaldehyde, amines, and TMSCN. Using this specific reagent ensures the introduction of an unsubstituted methylene unit, which is critical for synthesizing glycine derivatives and other linear amino acid precursors. The alternative, using benzaldehyde-derived TMS cyanohydrin, would yield phenyl-substituted products instead, failing to meet the target molecular architecture.

Lithiation Chemistry: Generating a Formyl Anion Equivalent

Upon deprotonation with a strong base such as LDA, 2-((trimethylsilyl)oxy)acetonitrile generates an α-cyano carbanion that functions as a formyl anion equivalent. This reactivity is predicated on the presence of two alpha-protons; the phenyl-substituted commercial alternative lacks this capability entirely, making the target compound the obligate choice for this specific umpolung strategy.

Precursor for Glycolic Acid and Glycine Derivatives in API Synthesis

The TMS-protected glycolonitrile is a key intermediate in chemoenzymatic routes to high-purity glycolic acid, an important α-hydroxy acid used in pharmaceutical and cosmetic formulations. The quantifiably lower LogP (0.95) of the protected form facilitates cleaner enzymatic hydrolysis in aqueous buffer systems, reducing organic solvent contamination compared to more lipophilic TMS cyanohydrins, which could inhibit enzyme activity.

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